Fenazinel Dihydrochloride
説明
Fenazinel dihydrochloride (FD) is a novel neuroprotective agent developed for stroke treatment, currently in Phase I clinical trials . Synthesized by Shanghai Institute of Pharmaceutical Industry (SIPI), FD is derived from a piperazine-phenacyl scaffold via a multi-step process involving condensation of 1-formylpiperazine with phenacyl chloride, achieving an overall yield of 42% .
特性
CAS番号 |
685138-02-7 |
|---|---|
分子式 |
C21H27Cl2N3O2 |
分子量 |
424.366 |
IUPAC名 |
N-benzyl-2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)acetamide dihydrochloride |
InChI |
InChI=1S/C21H25N3O2.2ClH/c25-20(19-9-5-2-6-10-19)16-23-11-13-24(14-12-23)17-21(26)22-15-18-7-3-1-4-8-18;;/h1-10H,11-17H2,(H,22,26);2*1H |
InChIキー |
GPYZYULAYCHILN-UHFFFAOYSA-N |
SMILES |
O=C(NCC1=CC=CC=C1)CN2CCN(CC(C3=CC=CC=C3)=O)CC2.[H]Cl.[H]Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Fenazinel dihydrochloride; SIPI-5052; SIPI 5052; SIPI5052 |
製品の起源 |
United States |
類似化合物との比較
Comparative Data Tables
Table 1: Efficacy in Cerebral Ischemia Models
Table 2: Structural and Mechanistic Comparison
Q & A
Q. What validated analytical methods are recommended for assessing the purity of Fenazinel Dihydrochloride in preclinical studies?
Residual organic solvents in this compound can be quantified using headspace gas chromatography (HS-GC) with an HP-624 capillary column. This method ensures rapid, sensitive, and accurate detection of solvents like ethanol or acetone, critical for confirming compound purity in compliance with pharmacopeial standards. Method validation parameters (e.g., linearity, recovery rates) should align with ICH guidelines .
Q. What experimental models are suitable for evaluating the neuroprotective efficacy of this compound?
The stroke-prone spontaneously hypertensive rat (SHRSP) model is widely used. In this model, this compound (1–10 mg/kg/d, intraperitoneal) delays stroke onset, improves neuronal deficit scores, and prolongs survival. Key endpoints include stroke latency, post-stroke survival time, and histopathological analysis of brain tissue .
Q. How should researchers design dose-ranging studies for this compound in neuroprotection assays?
Use a three-dose regimen (e.g., 1, 3, and 10 mg/kg/d) to establish a dose-response relationship. Intraperitoneal administration ensures consistent bioavailability. Monitor plasma biomarkers (e.g., phosphocreatine kinase) to assess cardiac toxicity thresholds, as observed in prior preclinical trials .
Advanced Research Questions
Q. How can structural modifications of this compound mitigate hERG channel-related cardiac risks while retaining neuroprotective activity?
Replace the diketone-piperazine moiety with cinnamamide derivatives to reduce hERG binding affinity. For example, compound 9d (a cinnamamide-piperazine analog) retains neuroprotection (comparable to Fenazinel in hypoxia models) but shows lower hERG inhibition (IC₅₀ = 8.64 µM vs. 0.43 µM for its metabolite M1). Validate using in vitro hERG patch-clamp assays and in vivo ECG monitoring in rodent models .
Q. What mechanisms explain the contradictory data on this compound’s efficacy in acute vs. chronic stroke models?
Discrepancies may arise from differences in blood-brain barrier permeability and metabolic clearance rates . In acute models (e.g., MCAO), rapid drug distribution is critical, whereas chronic models (e.g., SHRSP) require sustained exposure. Use pharmacokinetic profiling (e.g., AUC, Cₘₐₓ) and metabolite analysis (e.g., M1 quantification) to correlate exposure levels with efficacy/toxicity .
Q. How should researchers address batch-to-batch variability in this compound’s neuroprotective effects?
Implement quality-by-design (QbD) principles during synthesis. Control critical parameters like residual solvents (via HS-GC ), crystallinity (via XRD), and particle size distribution. Use orthogonal assays (e.g., in vitro glutamate-induced neuronal injury models) to confirm batch consistency before advancing to in vivo studies .
Q. What strategies optimize the balance between this compound’s antioxidant activity and pro-arrhythmic potential?
Conduct ROS scavenging assays (e.g., DCFH-DA for intracellular ROS) alongside cardiac safety screens (e.g., Langendorff heart preparations). Prioritize analogs with >50% ROS inhibition at concentrations below the hERG IC₅₀ threshold. Computational modeling (e.g., molecular docking to hERG vs. Nrf2 pathways) can guide structural optimization .
Methodological Considerations
- Data Contradiction Analysis : Use Bland-Altman plots to assess agreement between neuroprotective efficacy (e.g., infarct volume reduction) and cardiac toxicity endpoints (e.g., QT interval prolongation) across studies .
- Experimental Replicability : Adopt ARRIVE 2.0 guidelines for in vivo studies, including randomization, blinding, and power analysis for SHRSP cohorts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
